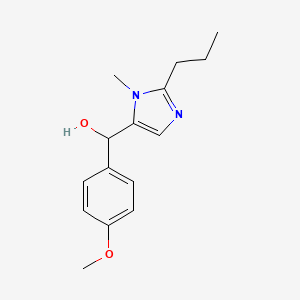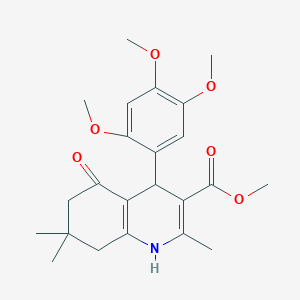![molecular formula C22H22N2O3S2 B5213906 N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5213906.png)
N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide, commonly known as DAS181, is a novel antiviral drug that has shown promising results in the treatment of various respiratory viral infections. Developed by Ansun Biopharma, DAS181 is a sialidase enzyme inhibitor that cleaves sialic acid residues on the surface of host cells, thereby preventing viral attachment and entry.
Wirkmechanismus
The mechanism of action of DAS181 involves the inhibition of sialidase enzymes on the surface of host cells. Sialidases cleave sialic acid residues on the surface of host cells, which are used by many respiratory viruses as receptors for attachment and entry. By inhibiting sialidase activity, DAS181 prevents viral attachment and entry into host cells, thereby reducing viral replication and spread.
Biochemical and Physiological Effects
DAS181 has been shown to have minimal toxicity and few side effects in animal studies. It has also been shown to have a broad spectrum of antiviral activity against various respiratory viruses. DAS181 has been shown to be effective in reducing viral titers and improving survival rates in animal models of respiratory viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
DAS181 has several advantages for lab experiments, including its broad spectrum of antiviral activity, high purity and yield, and minimal toxicity. However, DAS181 is a relatively new drug, and there is still much to be learned about its safety and efficacy in humans. There are also limitations to its use, including the need for further optimization of dosing and delivery methods.
Zukünftige Richtungen
There are several future directions for the development and use of DAS181. These include further optimization of dosing and delivery methods, clinical trials to evaluate its safety and efficacy in humans, and the exploration of its potential use in combination with other antiviral drugs. Additionally, there is potential for the development of DAS181 as a prophylactic treatment for respiratory viral infections, particularly in high-risk populations such as the elderly and immunocompromised.
Synthesemethoden
The synthesis of DAS181 involves the reaction of 4-aminobenzenesulfonamide with 2,4-dimethylphenyl isocyanate to form N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)urea. This intermediate is then reacted with 2-(methylthio)benzoyl chloride to form the final product, DAS181. The synthesis of DAS181 has been optimized to yield high purity and high yield, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
DAS181 has been extensively studied for its antiviral activity against various respiratory viruses, including influenza virus, parainfluenza virus, respiratory syncytial virus, and human metapneumovirus. In vitro studies have demonstrated that DAS181 can significantly reduce viral replication and inhibit viral attachment and entry into host cells. In vivo studies in animal models have also shown that DAS181 can improve survival rates and reduce viral titers in infected animals.
Eigenschaften
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-15-8-13-20(16(2)14-15)24-29(26,27)18-11-9-17(10-12-18)23-22(25)19-6-4-5-7-21(19)28-3/h4-14,24H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPKXWLVRYEBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5213829.png)
![4-[5-(2-methylbenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5213831.png)

![5-(4-nitrophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5213843.png)
![1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5213847.png)




![3-{methyl[4-(methylsulfonyl)-2-nitrophenyl]amino}propanenitrile](/img/structure/B5213887.png)
![2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide](/img/structure/B5213891.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5213897.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5213900.png)
